Antifungal Spectrum and Potency: MIC Values Against Clinical Candida Isolates
Roseofungin demonstrates high antifungal activity against clinical Candida albicans strains with MIC values ranging from 1.66–2.0 μg/mL, and against non-albicans Candida spp. with MICs of 2.0–2.5 μg/mL [1]. In contrast, the common polyene nystatin typically exhibits MICs of 4–16 μg/mL against C. albicans , while amphotericin B, the gold-standard heptaene, shows MICs of 0.5–2 μg/mL but carries significant nephrotoxicity [2]. Roseofungin thus occupies a potency niche between nystatin and amphotericin B, with a more favorable toxicity profile (see Evidence Item 2).
| Evidence Dimension | Antifungal activity (MIC) |
|---|---|
| Target Compound Data | 1.66–2.0 μg/mL (C. albicans); 2.0–2.5 μg/mL (C. non-albicans) |
| Comparator Or Baseline | Nystatin: 4–16 μg/mL (C. albicans); Amphotericin B: 0.5–2 μg/mL (C. albicans) |
| Quantified Difference | Roseofungin is ~2–8× more potent than nystatin; comparable to amphotericin B |
| Conditions | Agar diffusion and broth microdilution against clinical vaginal candidiasis isolates |
Why This Matters
For procurement decisions, this quantifies that roseofungin offers superior potency to nystatin while avoiding the severe nephrotoxicity associated with amphotericin B.
- [1] Sadanov AK, et al. ACTIVITY OF ANTIBIOTIC ROSEOFUNGIN AGAINST CLINICAL PATHOGENS OF VAGINAL CANDIDIASIS. Series of Biological and Medical. 2018 Dec 15. Abstract available via ScienceGate. View Source
- [2] Ellis D. Amphotericin B: spectrum and susceptibility. Mycology Online, University of Adelaide. Accessed Apr 2026. (Amphotericin B MIC for C. albicans: 0.5-2 μg/mL). View Source
